3,4'-Dimethoxyflavone

Übersicht

Beschreibung

3,4’-Dimethoxyflavone: is a naturally occurring flavonoid compound found in various plants. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its role in modulating various biochemical pathways .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 3,4’-Dimethoxyflavone beinhaltet typischerweise die Kondensation geeigneter Phenolverbindungen mit Flavonvorläufern. Eine gängige Methode beinhaltet die Verwendung von 3,4-Dimethoxybenzaldehyd und 2-Hydroxyacetophenon in Gegenwart einer Base wie Natriumhydroxid, gefolgt von einer Cyclisierung zur Bildung der Flavonstruktur .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3,4’-Dimethoxyflavone kann die großtechnische Extraktion aus pflanzlichen Quellen oder die chemische Synthese unter optimierten Reaktionsbedingungen umfassen. Der Extraktionsprozess umfasst oft Schritte der Lösungsmittelextraktion, Reinigung und Kristallisation, um 3,4’-Dimethoxyflavone mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,4’-Dimethoxyflavone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroflavone umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Flavonring einführen.

Gängige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nitriermittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und hydroxylierte Derivate.

Reduktion: Dihydroflavone.

Substitution: Halogenierte und nitrierte Flavone.

4. Wissenschaftliche Forschungsanwendungen

Chemie: 3,4’-Dimethoxyflavone wird als Modellverbindung bei der Untersuchung der Struktur-Wirkungs-Beziehungen von Flavonoiden verwendet. Es dient als Vorläufer für die Synthese anderer bioaktiver Flavonoidderivate .

Biologie: In der biologischen Forschung wird 3,4’-Dimethoxyflavone auf seine Rolle bei der Modulation zellulärer Pfade untersucht, einschließlich seiner Auswirkungen auf die Enzymaktivität und Genexpression. Es hat sich gezeigt, dass es das Wachstum humaner hämatopoetischer Stammzellen fördert .

Medizin: Diese Verbindung hat krebshemmende Eigenschaften gezeigt, indem sie das Wachstum verschiedener Krebszelllinien hemmt. Es zeigt auch entzündungshemmende Wirkungen, indem es entzündungsfördernde Mediatoren moduliert .

Industrie: 3,4’-Dimethoxyflavone wird aufgrund seiner gesundheitsfördernden Eigenschaften bei der Entwicklung von Nutrazeutika und Nahrungsergänzungsmitteln verwendet .

5. Wirkmechanismus

3,4’-Dimethoxyflavone übt seine Wirkungen durch mehrere Mechanismen aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Enzymhemmung: Es hemmt Enzyme wie Cytochrom P450, die am Arzneimittelstoffwechsel beteiligt sind.

Modulation der Genexpression: Es beeinflusst die Expression von Genen, die mit Entzündungen und Zellproliferation zusammenhängen

Molekulare Ziele und Pfade:

Arylhydrocarbon-Rezeptor (AhR): 3,4’-Dimethoxyflavone wirkt als kompetitiver Antagonist von AhR und hemmt dessen Aktivierung und nachgeschaltete Signalwege.

Nuclear Factor-kappa B (NF-κB): Es moduliert den NF-κB-Signalweg und reduziert die Expression pro-inflammatorischer Zytokine.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Mechanism of Action

3,4'-Dimethoxyflavone has demonstrated significant neuroprotective effects by inhibiting parthanatos, a form of programmed cell death associated with neurodegenerative diseases. It reduces the synthesis and accumulation of poly (ADP-ribose) polymer, which is crucial in the parthanatos pathway. In studies involving neuronal cell lines such as HeLa and SH-SY5Y, this compound effectively protected these cells from death induced by N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and NMDA (N-methyl-D-aspartate) toxicity .

Research Findings

- Cell Viability : In vitro assays showed that this compound significantly preserved cell viability against DNA-alkylating agents .

- Potential Therapeutics : The compound is being investigated as a lead for developing neurotherapeutics for conditions like Alzheimer's and Parkinson's diseases due to its ability to inhibit parthanatos .

Hematopoietic Stem Cell Expansion

Ex Vivo Expansion Studies

Recent research has highlighted the role of this compound in promoting the proliferation of human hematopoietic stem cells (HSCs). When combined with valproic acid, it enhances the expansion of CD34+ cells under normoxic conditions. This is particularly relevant for improving HSC therapies used in transplantation and gene therapy .

Key Results

- CD34+ Cell Amplification : The combination treatment resulted in a 27.8-fold increase in CD34+ cells compared to control cultures after one week .

- Colony Formation : There was a significant increase in primary colonies formed by HSCs treated with this compound compared to controls under both normoxic and hypoxic conditions .

Antibacterial Activity

Inhibition of Staphylococcus aureus

this compound has been identified as a selective inhibitor of the ArlRS two-component system in Staphylococcus aureus. This inhibition disrupts the bacteria's ability to respond to environmental stimuli and coordinate virulence factor excretion .

Research Insights

- Structure-Activity Relationship : Studies have explored how modifications to the flavonoid structure affect its inhibitory potency against ArlRS, providing insights into designing more effective antibacterial agents .

- Implications for Treatment : Given its mechanism of action, this compound may serve as a potential candidate for developing new treatments against antibiotic-resistant strains of Staphylococcus aureus.

Summary of Biological Activities

The following table summarizes the various biological activities associated with this compound:

Wirkmechanismus

3,4’-Dimethoxyflavone exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which are involved in drug metabolism.

Gene Expression Modulation: It affects the expression of genes related to inflammation and cell proliferation

Molecular Targets and Pathways:

Aryl Hydrocarbon Receptor (AhR): 3,4’-Dimethoxyflavone acts as a competitive antagonist of AhR, inhibiting its activation and downstream signaling pathways.

Nuclear Factor-kappa B (NF-κB): It modulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Tangeretin: Ein weiteres Polymethoxyflavone mit ähnlichen krebshemmenden und entzündungshemmenden Eigenschaften.

Nobiletin: Bekannt für seine neuroprotektiven und krebshemmenden Wirkungen.

5,7-Dimethoxyflavone: Teilt strukturelle Ähnlichkeiten und biologische Aktivitäten mit 3,4’-Dimethoxyflavone.

Eindeutigkeit: 3,4’-Dimethoxyflavone ist einzigartig durch seine spezifische Hemmung des Arylhydrocarbon-Rezeptors und seine Fähigkeit, die Proliferation humaner hämatopoetischer Stammzellen zu fördern. Seine einzigartige Struktur-Wirkungs-Beziehung macht es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen .

Biologische Aktivität

3,4'-Dimethoxyflavone (DMF) is a flavonoid compound that has garnered attention for its diverse biological activities. This article explores its neuroprotective effects, antioxidant properties, anti-cancer potential, and other significant biological activities based on recent research findings.

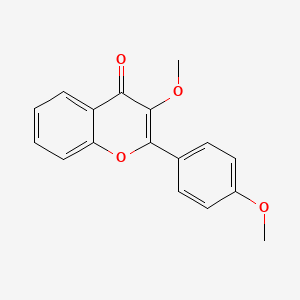

Chemical Structure and Properties

This compound is characterized by two methoxy groups at the 3' and 4' positions of the flavone backbone. This modification enhances its lipophilicity and influences its interaction with biological systems.

1. Neuroprotective Effects

Research indicates that DMF exhibits neuroprotective properties by preventing neuronal cell death. A study demonstrated that DMF significantly protects SH-SY5Y cells and primary cortical neurons from damage induced by neurotoxins such as NMDA (N-methyl-D-aspartate) and MNNG (N-methyl-N'-nitro-N-nitrosoguanidine). The compound reduces the synthesis of poly(ADP-ribose) polymer (PARP), a marker of cellular stress and apoptosis, thereby promoting cell viability.

- Key Findings :

2. Antioxidant Activity

DMF displays significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in various cell types, which is crucial for protecting cells from damage associated with inflammation and aging.

- Mechanism : DMF's antioxidant capacity is attributed to its ability to modulate the expression of antioxidant enzymes and reduce reactive oxygen species (ROS) levels in cells .

3. Anti-Cancer Properties

The compound has shown potential as an anti-cancer agent. It acts as an aryl hydrocarbon receptor (AhR) antagonist in human breast cancer cells, inhibiting the proliferation of cancer cells through various mechanisms.

- In Vitro Studies :

Case Studies

Several studies have highlighted the therapeutic potential of DMF in various contexts:

- Neuroprotection in Animal Models : In vivo studies using animal models of neurodegeneration have demonstrated that DMF administration leads to improved cognitive functions and reduced neuronal loss .

- Cancer Cell Line Studies : In vitro assays on different cancer cell lines have shown that DMF can induce apoptosis and inhibit cell cycle progression, suggesting its potential use in cancer therapy .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-17(20-2)15(18)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIUIJXKXMMNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350943 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78933-14-9 | |

| Record name | ST057645 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.